Bienvenue dans la boutique en ligne BenchChem!

Vandetanib

Kinase selectivity IC50 profiling Off-target activity

Vandetanib is the preferred benchmark for preclinical MTC models requiring concurrent VEGFR2-driven angiogenesis and RET oncogenic signaling inhibition. Its 12.5-fold VEGFR2/EGFR selectivity window (IC50: 40 nM vs 500 nM) and negligible PDGFRβ/c-Kit/FGFR1 activity provide a cleaner pharmacological probe than broader-spectrum agents. Clinically validated with superior ORR (60%) and PFS (26.1 months) versus cabozantinib in MTC. Serves as essential positive control for hERG/QTc cardiac safety studies. For RET M918T-mutant models only; contraindicated for V804L/M gatekeeper mutations—verify RET status before ordering.

Molecular Formula C22H24BrFN4O2
Molecular Weight 475.4 g/mol
CAS No. 443913-73-3
Cat. No. B000581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib
CAS443913-73-3
Synonymscaprelsa
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine
vandetanib
Zactima
ZD 6474
ZD-6474
ZD6474
Molecular FormulaC22H24BrFN4O2
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
InChIInChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
InChIKeyUHTHHESEBZOYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 330 uM (pH 7.4);  approx 650 uM (pH approx 6.5)

Structure & Identifiers


Interactive Chemical Structure Model





Vandetanib (ZD6474) Procurement Guide: A Multi-Kinase Inhibitor with Dual VEGFR/EGFR/RET Activity for Oncology Research


Vandetanib (CAS 443913-73-3) is an orally bioavailable anilinoquinazoline derivative that functions as a multi-targeted tyrosine kinase inhibitor with primary activity against vascular endothelial growth factor receptor 2 (VEGFR2/KDR; IC50 = 40 nM), VEGFR3 (IC50 = 110 nM), epidermal growth factor receptor (EGFR/HER1; IC50 = 500 nM), and REarranged during Transfection (RET) kinase (IC50 ~100 nM) [1] [2] . As an FDA-approved agent for unresectable locally advanced or metastatic medullary thyroid carcinoma (MTC) since 2011, vandetanib occupies a distinct pharmacological niche characterized by its balanced inhibition of angiogenesis (via VEGFR blockade) and direct tumor cell signaling (via EGFR and RET inhibition) [3]. Unlike newer RET-selective inhibitors, vandetanib's broader kinome inhibition profile confers anti-angiogenic activity that may provide therapeutic benefit in tumors where vascular remodeling contributes to disease progression, while simultaneously presenting a distinct safety and resistance profile that informs its positioning in the kinase inhibitor armamentarium [4].

Why Vandetanib Cannot Be Substituted: Quantified Differences in Kinase Selectivity, Mutant Coverage, and Clinical Efficacy


Generic substitution among RET-active multi-kinase inhibitors is not scientifically justifiable due to substantial quantitative differences in kinase selectivity windows, mutant RET coverage, and clinically validated efficacy endpoints. Although vandetanib, cabozantinib, and lenvatinib are all classified as multi-kinase inhibitors with RET inhibitory activity, they exhibit divergent target engagement profiles that translate into distinct clinical outcomes. Vandetanib demonstrates a 12.5-fold selectivity for VEGFR2 (IC50 = 40 nM) over EGFR (IC50 = 500 nM) and negligible activity against PDGFRβ, c-Kit, and FGFR1 (IC50 > 1.1 μM) [1]. In contrast, cabozantinib potently inhibits c-Met (IC50 = 1.3 nM) and AXL, while lenvatinib exhibits broad inhibition of FGFR family members and PDGFR [2]. These differences in off-target kinase engagement directly correlate with agent-specific adverse event profiles and limit the interchangeability of these compounds in both research and clinical contexts [3]. Furthermore, vandetanib retains clinical activity against RET M918T-mutant tumors but, like cabozantinib, is ineffective against RET V804L/M gatekeeper mutations—a limitation not shared by next-generation selective RET inhibitors [4]. The quantitative evidence below provides the scientific basis for informed procurement decisions.

Vandetanib Comparative Evidence: Quantitative Differentiation Across Kinase Selectivity, Clinical Efficacy, and Resistance Profiles


Kinase Selectivity Profiling: Quantified Discrimination Between VEGFR2, EGFR, and Non-Target Kinases

Vandetanib exhibits a graded kinase inhibition profile with a 12.5-fold selectivity window between its primary target VEGFR2 (IC50 = 40 nM) and EGFR (IC50 = 500 nM), while demonstrating negligible activity against a broad panel of off-target kinases . Specifically, vandetanib shows IC50 values of 1.1–3.6 μM against PDGFRβ, Flt1, Tie-2, and FGFR1, and IC50 > 10 μM against MEK, CDK2, c-Kit, erbB2, FAK, PDK1, Akt, and IGF-1R . This selectivity profile differs quantitatively from cabozantinib, which potently inhibits c-Met (IC50 = 1.3 nM) and VEGFR2 (IC50 = 0.035 nM) [1]. In functional cellular assays, vandetanib inhibits VEGF-, EGF-, and bFGF-stimulated HUVEC proliferation with IC50 values of 60 nM, 170 nM, and 800 nM, respectively, confirming differential potency across growth factor pathways .

Kinase selectivity IC50 profiling Off-target activity

Medullary Thyroid Carcinoma: Comparative Clinical Efficacy of Vandetanib Versus Cabozantinib in Real-World and Trial Settings

In a comprehensive real-world retrospective analysis of 54 MTC patients treated at a tertiary referral center (2011–2024), vandetanib demonstrated an objective response rate (ORR) of 60% compared to 18% for cabozantinib, with corresponding median progression-free survival (PFS) of 26.1 months versus 10.0 months [1]. As first-line therapy, vandetanib achieved an ORR of 67% versus 25% for cabozantinib [1]. In the pivotal phase III ZETA trial (N=331), vandetanib produced an ORR of 45% versus 13% for placebo, with a hazard ratio for PFS of 0.46 (95% CI: 0.31–0.69; p < 0.001) [2]. A meta-analysis of 34 TKI studies in thyroid cancer reported a pooled partial response rate of 40% (95% CI: 25–56) and median PFS of 31 months (95% CI: 19–43) for vandetanib in MTC—the highest among evaluated agents in this indication [3]. In the EXAM trial, cabozantinib demonstrated a median PFS of 11.2 months versus 4.0 months for placebo (HR = 0.28) [4].

Medullary thyroid carcinoma Progression-free survival Objective response rate

RET Gatekeeper Mutation Resistance: Vandetanib and Cabozantinib Share V804L/M Resistance While Selective RET Inhibitors Remain Active

Vandetanib and cabozantinib both exhibit pan-resistance to RET gatekeeper mutations V804L and V804M. In BaF3/KIF5B-RET cell-based assays, mutations V804L and V804M conferred cross-resistance to all tested multi-kinase inhibitors including vandetanib, cabozantinib, lenvatinib, and nintedanib [1]. Mechanistically, the V804L/M substitution introduces bulky hydrophobic side chains that sterically hinder ATP-competitive binding of multi-kinase inhibitors to the RET kinase domain [2]. In contrast, the selective RET inhibitor pralsetinib retains potent activity against V804L/M mutants with an IC50 of 0.3 nM [3]. Pralsetinib demonstrates 8- to 28-fold greater potency against wild-type RET kinase domain compared to vandetanib and cabozantinib, respectively [4].

RET gatekeeper mutation V804L V804M Acquired resistance

Safety Profile Differentiation: QTc Prolongation as a Vandetanib-Specific Cardiovascular Toxicity Signal

Vandetanib demonstrates a distinct adverse event profile characterized by a prominent signal for QTc prolongation not observed to the same degree with other thyroid cancer TKIs [1]. In a comprehensive meta-analysis of 34 TKI studies in thyroid cancer, QTc prolongation was identified as the most frequently observed vandetanib-specific adverse event, whereas lenvatinib was associated with hypertension and proteinuria, and sorafenib with hand-foot syndrome [1]. A network meta-analysis ranked vandetanib as having the highest probability of cardiotoxicity among all evaluated VEGFR-TKIs [2]. A comparative safety table reports ECG QT prolongation incidence of 8% for vandetanib versus 0.9% for cabozantinib, 2% for sorafenib, and 1% for lenvatinib [3]. In the ZETA trial, 25% of vandetanib-treated patients experienced grade 3 diarrhea and 20% experienced grade 3 hypertension [4].

QTc prolongation Cardiovascular toxicity Adverse event profile

Comparative Activity Against RET M918T: Vandetanib Retains Efficacy While Cabozantinib Shows Variable Activity

Vandetanib demonstrates consistent inhibitory activity against the RET M918T mutation, the most common somatic alteration in sporadic medullary thyroid carcinoma [1]. In the phase III ZETA trial, vandetanib produced a statistically significant PFS benefit in the RET M918T-mutant subgroup with a hazard ratio of 0.45 (95% CI: 0.26–0.78) [1]. In contrast, cabozantinib and vandetanib both effectively inhibit RET M918T but exhibit limited activity against RET V804 gatekeeper mutations, which represent a distinct resistance mechanism [2]. The efficacy of vandetanib in RET M918T-mutant tumors is supported by in vitro data showing IC50 ~100 nM against RET oncoproteins [3].

RET M918T mutation Medullary thyroid carcinoma Somatic mutation

Dual VEGFR/EGFR Inhibition: Quantified Cellular Activity Distinguishing Vandetanib from Single-Axis Inhibitors

Vandetanib uniquely combines VEGFR-mediated anti-angiogenic activity with direct EGFR inhibition, a dual-axis blockade not achieved by cabozantinib or lenvatinib [1]. In cellular assays, vandetanib inhibits VEGF-stimulated HUVEC proliferation with IC50 = 60 nM, EGF-stimulated HUVEC proliferation with IC50 = 170 nM, and bFGF-stimulated proliferation with IC50 = 800 nM . This graded potency profile (VEGF > EGF > bFGF) demonstrates functional inhibition of both angiogenic and mitogenic signaling pathways at therapeutically relevant concentrations [2]. In tumor cell lines, vandetanib exhibits growth inhibition with IC50 values ranging from 2.7 μM (A549 lung adenocarcinoma) to 13.5 μM (Calu-6 lung carcinoma) .

Angiogenesis inhibition EGFR inhibition Dual blockade

Vandetanib Optimal Application Scenarios: Evidence-Based Selection Criteria for Research and Development


Medullary Thyroid Carcinoma Xenograft and Syngeneic Models Requiring Dual VEGFR/EGFR/RET Inhibition

Vandetanib is the preferred compound for preclinical MTC models requiring concurrent inhibition of VEGFR2-driven angiogenesis and RET-driven oncogenic signaling. The compound's demonstrated clinical superiority over cabozantinib in MTC (ORR = 60% vs 18%; median PFS = 26.1 vs 10.0 months) supports its selection as a benchmark reference agent for efficacy studies in TT, MZ-CRC-1, or patient-derived xenograft MTC models [1]. In vitro, vandetanib inhibits RET oncoprotein activity with IC50 ~100 nM and suppresses phosphorylation of RET in MTC cell lines [2]. The compound should be administered at 25–50 mg/kg/day orally in murine models to achieve plasma concentrations approximating human therapeutic exposure [3]. Researchers should include ECG monitoring in animal protocols due to the compound's known QTc prolongation liability (8% clinical incidence) [4].

RET M918T-Mutant Cancer Models Excluding V804 Gatekeeper Mutations

Vandetanib is appropriate for research involving RET M918T-mutant malignancies, where it demonstrates a hazard ratio of 0.45 (95% CI: 0.26–0.78) for PFS benefit [1]. However, the compound is contraindicated for experimental systems involving RET V804L/M gatekeeper mutations, which confer pan-resistance to vandetanib, cabozantinib, and lenvatinib in BaF3/KIF5B-RET cell-based assays [2]. For V804L/M-mutant models, selective RET inhibitors such as pralsetinib (IC50 = 0.3 nM) or selpercatinib should be substituted [3]. Researchers should verify the RET mutation status of their cell lines or PDX models before selecting vandetanib as the investigational agent [4].

Comparative Kinase Selectivity Studies Requiring Defined VEGFR2/EGFR Selectivity Window

Vandetanib serves as a valuable tool compound for studies examining the functional consequences of differential VEGFR2/EGFR selectivity ratios. With a 12.5-fold VEGFR2/EGFR selectivity window (IC50: 40 nM vs 500 nM) and negligible activity against PDGFRβ, c-Kit, FGFR1, and MEK/CDK/AKT pathway kinases (IC50 > 1.1–10 μM), vandetanib provides a cleaner pharmacological probe for VEGFR/EGFR biology than broader-spectrum agents [1]. At concentrations of 40–100 nM, vandetanib selectively inhibits VEGFR2 while minimally affecting EGFR; at 500 nM–1 μM, dual VEGFR/EGFR inhibition is achieved [2]. This concentration-dependent target engagement enables dose-ranging studies to dissect the relative contributions of VEGFR versus EGFR blockade in angiogenesis and tumor growth models [3].

Cardiovascular Safety Pharmacology and QTc Prolongation Liability Assessment

Vandetanib is an essential reference compound for cardiovascular safety pharmacology studies evaluating QTc prolongation risk. The compound's established association with QTc prolongation—identified as its most frequent specific adverse event in meta-analyses and occurring at 8% incidence versus 0.9–2% for comparator TKIs—makes it a validated positive control for in vitro hERG channel assays and in vivo telemetry-based QT interval monitoring [1]. Vandetanib ranked highest for cardiotoxicity probability among all evaluated VEGFR-TKIs in network meta-analyses [2]. Researchers developing novel kinase inhibitors with reduced cardiovascular liability should include vandetanib as a benchmark comparator to demonstrate differentiation from this known QT-prolonging agent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vandetanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.